molecular formula C19H20Cl2N2O3 B11056986 1-(3,4-Dichlorophenyl)-3-[2-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]urea

1-(3,4-Dichlorophenyl)-3-[2-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]urea

Cat. No.: B11056986
M. Wt: 395.3 g/mol
InChI Key: MSDLURUOLXMSBN-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-N’-[2-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]urea is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-N’-[2-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]urea typically involves the reaction of 3,4-dichloroaniline with 2-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-N’-[2-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex structures.

    Reduction: The compound can be reduced to simpler forms, typically involving the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another, which can alter the compound’s properties and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex urea derivatives, while reduction could produce simpler amine compounds.

Scientific Research Applications

N-(3,4-dichlorophenyl)-N’-[2-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]urea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-N’-[2-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)-N’-phenylurea
  • N-(3,4-dichlorophenyl)-N’-[2-(4,4-dimethyl-1,3-dioxan-2-yl)phenyl]urea

Uniqueness

N-(3,4-dichlorophenyl)-N’-[2-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]urea is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its unique combination of functional groups allows for diverse applications and interactions in various scientific fields.

Properties

Molecular Formula

C19H20Cl2N2O3

Molecular Weight

395.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-[2-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]urea

InChI

InChI=1S/C19H20Cl2N2O3/c1-19(2)10-25-17(26-11-19)13-5-3-4-6-16(13)23-18(24)22-12-7-8-14(20)15(21)9-12/h3-9,17H,10-11H2,1-2H3,(H2,22,23,24)

InChI Key

MSDLURUOLXMSBN-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(OC1)C2=CC=CC=C2NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C

Origin of Product

United States

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